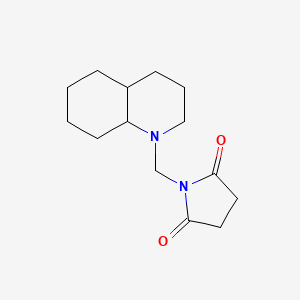
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system that is fully hydrogenated, making it an octahydroquinoline The succinimide moiety is attached to the quinoline ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide typically involves the reaction of octahydroquinoline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated quinoline derivatives.
Substitution: The succinimide moiety can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
- N-((Octahydro-1(2H)-quinolyl)methyl)maleimide
- N-((Octahydro-1(2H)-quinolyl)methyl)glutarimide
Uniqueness
N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is unique due to its specific combination of a fully hydrogenated quinoline ring and a succinimide moiety. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the succinimide moiety can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
92493-56-6 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H22N2O2/c17-13-7-8-14(18)16(13)10-15-9-3-5-11-4-1-2-6-12(11)15/h11-12H,1-10H2 |
Clave InChI |
YEYYOMUXAJBNSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCN2CN3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



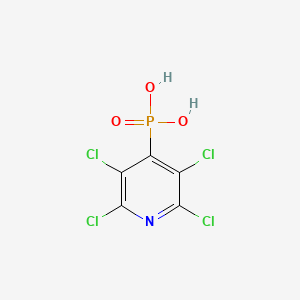
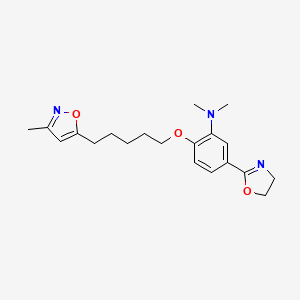
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
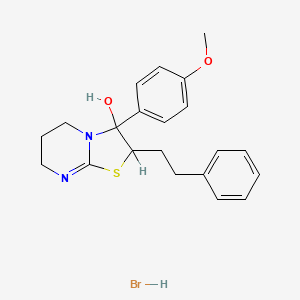
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
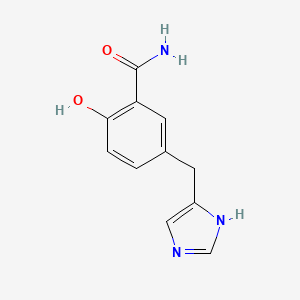

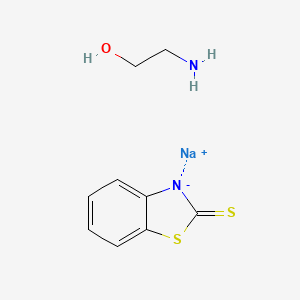

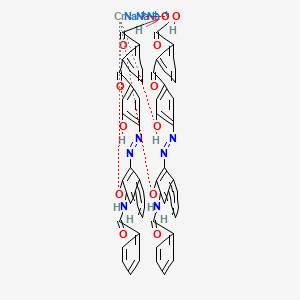
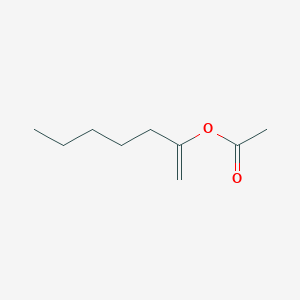
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
